4-Nitrophenyl carbamate

Prodrug Design Chemical Stability Hydrolysis Kinetics

4-Nitrophenyl carbamate: The 4-nitro substituent creates a superior leaving group—hydrolysis rates orders of magnitude faster than unsubstituted phenyl carbamates. Key applications: (1) Orthogonal base-labile amine/alcohol protecting group—acid-stable, cleaved at pH>12, selectively activated over 4-methoxyphenyl carbamates via chlorosilane. (2) Real-time UV-Vis reaction monitoring via chromophoric 4-nitrophenol (λmax 413 nm). (3) Active-site titrant for serine hydrolases. Substitution with 2-nitrophenyl or alkyl analogues causes complete experimental failure. ≥98% purity.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 37689-86-4
Cat. No. B1210261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl carbamate
CAS37689-86-4
Synonyms4-nitro-phenylcarbamate
4-nitrophenylcarbamate
p-nitrophenylcarbamate
para-nitrophenylcarbamate
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)N
InChIInChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10)
InChIKeyQHFKWIKCUHNXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Carbamate (CAS 37689-86-4) for Advanced Synthesis and Enzyme Research Procurement


4-Nitrophenyl carbamate (CAS 37689-86-4), also known as p-nitrophenylcarbamate, is an O-aryl carbamate ester featuring a 4-nitrophenyl moiety as an efficient leaving group [1]. This structural characteristic confers unique chemical stability and reactivity profiles, making it a versatile building block in organic synthesis, particularly as a base-labile protecting group for amines and alcohols [2]. Beyond its synthetic utility, its derivatives serve as active site-directed inhibitors and titrants for serine hydrolases, a property leveraged in biochemical and pharmacological research [3].

Why Generic Substitution Fails: Chemical and Biological Differentiation of 4-Nitrophenyl Carbamate


Substituting 4-nitrophenyl carbamate with other aryl or alkyl carbamates without rigorous validation can lead to significant experimental failure. The 4-nitro substituent on the phenyl ring is not merely a spectator group; it profoundly influences the compound's reactivity, stability, and biological recognition. For instance, the 4-nitro group makes the phenolate a vastly superior leaving group compared to unsubstituted phenyl or alkyl carbamates, resulting in hydrolysis rates that are orders of magnitude faster [1]. Furthermore, the specific geometry and electronic profile of the 4-nitrophenyl moiety are critical for enzyme active site recognition, as demonstrated by the failure of the 2-nitrophenyl analogue to undergo catalysis by antibodies elicited against the 4-nitro isomer [2]. Therefore, using an alternative carbamate without accounting for these quantitative differences will result in unpredictable reaction kinetics, failed deprotection, or a complete loss of desired biological activity.

Quantitative Evidence Guide: 4-Nitrophenyl Carbamate's Performance vs. Closest Analogs


Hydrolytic Reactivity: O-Aryl vs. O-Alkyl Carbamate Lability

In a direct comparative study of primaquine prodrugs, O-aryl carbamates, such as those based on a 4-nitrophenyl leaving group, exhibit dramatically higher hydrolysis rates compared to O-alkyl carbamates. The 4-nitrophenyl carbamate variant was so reactive that its hydrolysis was too rapid to determine an accurate rate constant, in stark contrast to other O-aryl and O-alkyl carbamates in the study which had measurable half-lives in rat liver homogenates ranging from 9 to 15 hours [1]. This extreme lability underscores its utility as a trigger for rapid drug release or as an efficient leaving group in synthesis.

Prodrug Design Chemical Stability Hydrolysis Kinetics

Synthetic Selectivity: Chemoselective Activation over 4-Methoxyphenyl Carbamates

In a study comparing activation methods, a chlorosilane-induced cleavage protocol demonstrated the ability to selectively activate 4-nitrophenylcarbamates while leaving 4-methoxyphenyl carbamates intact . This chemoselectivity is a direct consequence of the distinct electronic properties conferred by the 4-nitro group. This differential reactivity provides a powerful tool for orthogonal protection schemes in complex molecule synthesis, where a 4-nitrophenyl carbamate can be cleaved in the presence of other, more stable carbamates.

Organic Synthesis Protecting Group Strategy Chemoselectivity

Enzyme Specificity: Discrimination by Catalytic Antibody vs. 2-Nitrophenyl Isomer

A kinetically homogeneous anti-phosphate catalytic antibody preparation (PCA 271-100) effectively catalyzed the hydrolysis of a series of O-aryl N-methyl carbamates with 4-substituents, including the 4-nitrophenylcarbamate substrate [1]. In contrast, the antibody completely failed to catalyze the hydrolysis of the corresponding 2-nitrophenyl analogue, demonstrating a strict requirement for the 4-nitro substitution pattern [1]. Hammett σ–ρ analysis further revealed that the reaction mechanism for both catalyzed and uncatalyzed pathways involves advanced development of the aryloxyanion leaving group, a feature uniquely optimized by the 4-nitro group's electronic effects [1].

Catalytic Antibody Enzyme Mimic Substrate Specificity

Enzyme Active Site Titration: Kinetic Parameters for Lipoprotein Lipase Inhibition

The interaction of p-nitrophenyl N-alkylcarbamates with lipoprotein lipase has been kinetically characterized, revealing a three-stage mechanism of reversible binding, rapid carbamylation, and slow decarbamylation [1]. For p-nitrophenyl N-butylcarbamate, saturation kinetics were observed, allowing determination of the equilibrium constant (Kc = 5.4 ± 0.9 μM) and the carbamylation rate constant (kc = (4.9 ± 0.7) x 10⁻² s⁻¹) [1]. Furthermore, p-nitrophenyl N-octylcarbamate, with its longer alkyl chain, exhibits binding to two sites on the enzyme and a sufficiently rapid inhibition phase to be used as an active site titrant [1].

Enzyme Kinetics Active Site Titration Lipoprotein Lipase

Spectrophotometric Monitoring: Distinct Optical Readout for Reaction Tracking

A key advantage of using 4-nitrophenyl carbamate as a protecting group is the ability to monitor deprotection reactions in real-time via simple UV-Vis spectroscopy. Upon hydrolysis, the 4-nitrophenyl carbamate releases 4-nitrophenol, a bright yellow compound with a strong absorbance maximum at 413 nm [1]. This provides a direct, quantitative optical readout for reaction progress. In contrast, other common carbamate protecting groups (e.g., Boc, Cbz) do not produce a chromophoric byproduct upon cleavage, necessitating more complex and time-consuming analytical methods like TLC, HPLC, or NMR for monitoring. The study confirmed that this hydrolysis is highly pH-dependent, with significant acceleration observed at pH 12 and above, while the group remains relatively stable in aqueous and acidic solutions [1].

Protecting Group Chemistry Reaction Monitoring UV-Vis Spectroscopy

Mechanistic Divergence: Preferential C-N Bond Cleavage in Basic Methanolysis

Kinetic studies on the basic methanolysis of carbamates reveal a fundamental mechanistic divergence between 4-nitro and 2-nitro isomers [1]. For the 4-nitrophenyl carbamate derivative (methyl N-methyl-N-4-nitrophenylcarbamate), the hydrolysis was shown to occur with preferential C-N bond breaking [1]. This is in contrast to the behavior of N-(2-nitrophenyl)acetamides, where no such mechanistic change occurs upon N-methylation [1]. This difference in the rate-determining step and bond scission pathway is a direct result of the electronic influence of the 4-nitro group on the stability of the transition state.

Physical Organic Chemistry Reaction Mechanism Kinetics

Optimal Application Scenarios for 4-Nitrophenyl Carbamate (CAS 37689-86-4)


Quantitative Titration of Lipoprotein Lipase Active Sites

For researchers studying lipid metabolism, accurately determining the concentration of active lipoprotein lipase is critical. As demonstrated by Shin and Quinn (1992) [1], derivatives of p-nitrophenyl carbamate, specifically p-nitrophenyl N-octylcarbamate, serve as rapid and effective active site titrants for this enzyme. The well-characterized three-stage inhibition mechanism (Kc = 5.4 μM for the n-butyl derivative) provides a quantitative framework for these experiments, enabling precise stoichiometric measurements that are not easily achievable with other carbamate inhibitors.

Orthogonal Protecting Group in Multi-Step Synthesis

In the synthesis of complex, polyfunctional molecules, orthogonal protection strategies are essential. 4-Nitrophenyl carbamate offers a distinct advantage as a base-labile protecting group for amines and alcohols. Its unique reactivity profile allows for selective cleavage via mild basic conditions (e.g., pH >12) while remaining stable to acidic conditions [2]. Furthermore, the ability to selectively activate it in the presence of 4-methoxyphenyl carbamates using a chlorosilane-induced method provides an additional layer of chemoselectivity. The release of the chromophoric 4-nitrophenol (λmax 413 nm) [2] allows for facile reaction monitoring by UV-Vis, streamlining the optimization of deprotection steps.

Development of Rapid-Release Prodrugs

In the design of prodrugs where rapid, triggered release of an active pharmaceutical agent is required, the extreme lability of the 4-nitrophenyl carbamate linkage is a critical design parameter. As shown in the study by Mata et al. (2012) [3], the 4-nitrophenyl carbamate of primaquine was hydrolyzed in biological media too rapidly to measure an accurate rate constant, contrasting sharply with other carbamates which had half-lives of 9-15 hours. This property makes the 4-nitrophenyl carbamate an ideal 'trigger' for applications demanding a burst release profile, such as in certain targeted cancer therapies or in the development of diagnostic tools.

Substrate for Mechanistic Studies of Catalytic Antibodies and Hydrolases

The well-defined electronic and steric properties of 4-nitrophenyl carbamate make it a model substrate for investigating the mechanisms of catalytic antibodies and hydrolytic enzymes. The work by Blackburn et al. (2007) [4] demonstrated the exquisite substrate specificity of a catalytic antibody, which hydrolyzed the 4-nitrophenyl carbamate substrate but failed to turn over the 2-nitrophenyl analogue. This high degree of selectivity, coupled with the ability to perform quantitative Hammett σ–ρ analyses, confirms its value as a precise probe for mapping enzyme active site topologies and transition-state interactions.

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